Cas no 110143-57-2 ((S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate)

(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate structure
110143-57-2 structure
Product Name:(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate
N.o CAS:110143-57-2
MF:C21H26N2O3S2
MW:418.572742938995
CID:62806
PubChem ID:13877889
Update Time:2025-10-29

(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate
    • [2S-[2a,6b(R*)]]-alpha-[[Hexahydro-5-oxo-2-(2-thienyl)-1,4-thiazepin-6-yl]amino]-benzenebutanoic acid ethyl ester
    • (2S,6R)-6-[[(1S)-1-ETHOXYCARBONYL]-3-PHENYLPROPYL]
    • ethyl (2S)-2-[[(2S,6R)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoate
    • (2S,6R)-6-[[1(s)-ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepine
    • Benzenebutanoic acid,a-[[hexahydro-5-oxo-2-(2-thienyl)-1,4-thiazepin-6-yl]amino]-,ethyl ester,[2S-[2a,6b(R*)]]-(9CI)
    • SC3921
    • (2S,6R)-6-[[1(s)-Ethoxycarbonyl-3-Phenylpropyl]Amino]-5-Oxo-(2-Thienyl)Perhydro-
    • (2S,6R)-6-[[(1S)-1-ethoxycarbonyl]-3- phenylpropyl]amino]-2-(2-thienyl)-1,4-thiazepan-5-one
    • (S)-Ethyl2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate
    • ethyl (S)-2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate
    • DTXSID10551715
    • AKOS015902268
    • 110143-57-2
    • Ethyl (2S)-2-{[(2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl]amino}-4-phenylbutanoate
    • (2s,6r)-6-(1(s)ethoxycarbonyl-3-phenylpropylamino)-5-oxo-(2-thienyl)perhydro-1,4-thiazepine
    • MDL: MFCD09750951
    • Inchi: 1S/C21H26N2O3S2/c1-2-26-21(25)16(11-10-15-7-4-3-5-8-15)23-17-14-28-19(13-22-20(17)24)18-9-6-12-27-18/h3-9,12,16-17,19,23H,2,10-11,13-14H2,1H3,(H,22,24)/t16-,17-,19-/m0/s1
    • Chave InChI: MNASKBKMMDZKHG-LNLFQRSKSA-N
    • SMILES: S1[C@H](C2=CC=CS2)CNC([C@H](C1)N[C@H](C(=O)OCC)CCC1C=CC=CC=1)=O

Propriedades Computadas

  • Massa Exacta: 418.13800
  • Massa monoisotópica: 418.13848504g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 28
  • Contagem de Ligações Rotativas: 9
  • Complexidade: 514
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 3
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.5
  • Superfície polar topológica: 121Ų

Propriedades Experimentais

  • Densidade: 1.26
  • Ponto de ebulição: 644.4°Cat760mmHg
  • Ponto de Flash: 343.5°C
  • Índice de Refracção: 1.614
  • PSA: 120.97000
  • LogP: 3.89460

(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate Preçomais >>

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(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate Método de produção

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